

Spectroscopic data for 4-Methyl-2-pentanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-pentanone

Cat. No.: B128772

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An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-2-pentanone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Methyl-2-pentanone**. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methyl-2-pentanone**.

¹H NMR Data

Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.14	Singlet	3H	-C(=O)-CH ₃
2.09	Doublet	2H	-C(=O)-CH ₂ -
1.94	Nonet	1H	-CH ₂ -CH(CH ₃) ₂
0.91	Doublet	6H	-CH(CH ₃) ₂

¹³C NMR Data[1]

Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 125 MHz)

Chemical Shift (δ) ppm	Carbon Type	Assignment
209.1	C	C=O
52.8	CH ₂	-C(=O)-CH ₂ -
30.0	CH ₃	-C(=O)-CH ₃
24.5	CH	-CH ₂ -CH(CH ₃) ₂
22.5	CH ₃	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy Data

Technique: Neat (thin film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
2872	Medium	C-H stretch (alkane)
1719	Strong	C=O stretch (ketone)
1468	Medium	C-H bend (CH ₂ , CH ₃)
1367	Strong	C-H bend (gem-dimethyl)
1170	Medium	C-C stretch

Mass Spectrometry (MS) Data[2][3]

Technique: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment of Fragment Ion
100	~15	$[M]^+$ (Molecular Ion)
85	~15	$[M - CH_3]^+$
58	~40	$[CH_3C(OH)=CH_2]^+$ (McLafferty Rearrangement)
57	~25	$[CH_3CH_2C=O]^+$ or $[C_4H_9]^+$
43	100	$[CH_3C=O]^+$ (Base Peak)
41	~25	$[C_3H_5]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **4-Methyl-2-pentanone**.

Materials:

- **4-Methyl-2-pentanone**
- Deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS)
- 5 mm NMR tube and cap
- Pasteur pipette
- NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

- Sample Preparation:
 1. Ensure the NMR tube is clean and dry.[\[1\]](#)

2. Dissolve approximately 5-20 mg of **4-Methyl-2-pentanone** in 0.6-0.7 mL of CDCl_3 in a small vial.[\[2\]](#)[\[3\]](#)
 3. The CDCl_3 should contain TMS as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[2\]](#)[\[3\]](#)
 4. Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.[\[1\]](#)
 5. Cap the NMR tube securely.
- Instrument Setup:
 1. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.[\[2\]](#)
 2. Insert the sample into the NMR spectrometer.
 3. Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.[\[2\]](#)
 4. Shim the magnetic field to optimize homogeneity and achieve sharp NMR signals.[\[2\]](#)
 - Data Acquisition (^1H NMR):
 1. Set up a standard proton experiment.
 2. Acquire the spectrum over a spectral width of approximately 0-12 ppm.[\[3\]](#)
 3. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[\[3\]](#)
 - Data Acquisition (^{13}C NMR):
 1. Set up a standard proton-decoupled carbon experiment.[\[4\]](#)
 2. Acquire the spectrum over a spectral width of approximately 0-220 ppm.[\[3\]](#)
 3. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.[\[3\]](#)

- Data Processing:
 1. Apply a Fourier transform to the Free Induction Decay (FID).[2]
 2. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.[2]
 3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[2]
 4. Integrate the signals in the ^1H NMR spectrum.
 5. Process the ^{13}C NMR spectrum and identify the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of neat **4-Methyl-2-pentanone**.

Materials:

- **4-Methyl-2-pentanone**
- FTIR Spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates[5]
- Pasteur pipette
- Acetone and Kimwipes for cleaning

Procedure:

- Background Spectrum:
 1. Ensure the sample compartment of the FTIR spectrometer is empty.
 2. Collect a background spectrum. This will subtract signals from atmospheric CO_2 and H_2O .
[6]
- Sample Preparation:

1. Clean two salt plates with a small amount of acetone and wipe them dry with a Kimwipe. Handle the plates by their edges to avoid transferring moisture.[\[5\]](#)
 2. Using a Pasteur pipette, place one drop of liquid **4-Methyl-2-pentanone** onto the surface of one salt plate.[\[5\]](#)
 3. Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[\[5\]](#)
- Data Acquisition:
 1. Place the salt plate sandwich in the sample holder of the FTIR spectrometer.
 2. Acquire the IR spectrum over the range of 4000-400 cm^{-1} .[\[7\]](#)
 3. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[\[2\]](#)
 - Data Processing and Cleanup:
 1. The instrument software will automatically ratio the sample spectrum against the background spectrum.
 2. Label the significant absorption peaks in the spectrum.
 3. Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[\[6\]](#)

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of **4-Methyl-2-pentanone**.

Materials:

- **4-Methyl-2-pentanone**
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Microsyringe

- Appropriate solvent (e.g., dichloromethane or pentane)

Procedure:

- Sample Preparation:

1. Prepare a dilute solution of **4-Methyl-2-pentanone** in a volatile solvent like pentane.

- Instrument Setup (GC-MS):

1. Set the GC oven temperature program. A typical program might start at 60°C and ramp up to 240°C at 3°C/min.[8]
2. Set the injector temperature to 250°C.[8]
3. Use helium as the carrier gas.[8]
4. For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at 70 eV.[9]
5. Set the ion source temperature to 200°C.[8]

- Data Acquisition:

1. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.[8]
2. The compound will travel through the GC column, be separated from the solvent, and then enter the mass spectrometer.
3. The mass spectrometer will acquire mass spectra across the GC peak corresponding to **4-Methyl-2-pentanone**.

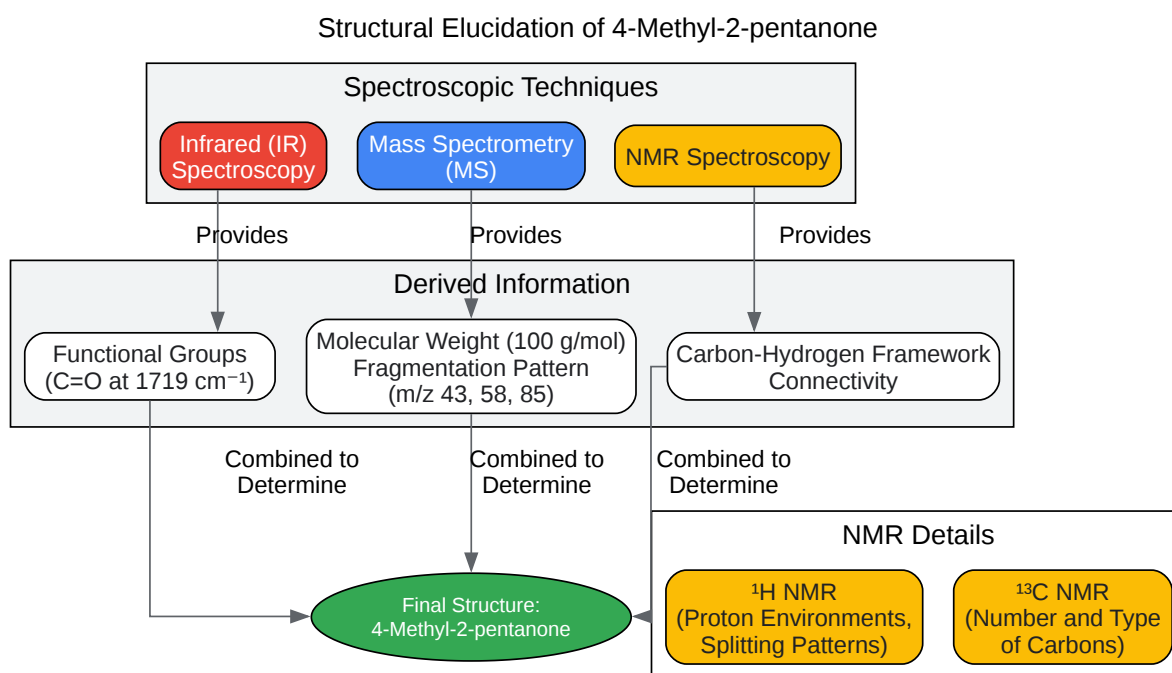
- Data Processing:

1. Identify the peak corresponding to **4-Methyl-2-pentanone** in the total ion chromatogram.
2. Obtain the mass spectrum for that peak.
3. Identify the molecular ion (M^+) and major fragment ions.

4. Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-Methyl-2-pentanone** using the described spectroscopic techniques.



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Caption: Workflow for determining the structure of **4-Methyl-2-pentanone**.

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- To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-2-pentanone (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128772#spectroscopic-data-for-4-methyl-2-pentanone-nmr-ir-ms]

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